N-(1H-benzimidazol-2-yl)-2-(3,4-dimethylphenyl)acetamide

Description

N-(1H-Benzimidazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via an acetamide bridge to a 3,4-dimethylphenyl group. Benzimidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . This compound’s synthesis typically involves coupling benzimidazole-2-amine with substituted phenylacetic acid derivatives under carbodiimide-mediated conditions, followed by recrystallization .

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C17H17N3O/c1-11-7-8-13(9-12(11)2)10-16(21)20-17-18-14-5-3-4-6-15(14)19-17/h3-9H,10H2,1-2H3,(H2,18,19,20,21) |

InChI Key |

VMKFEHLZVYEVKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3N2)C |

Origin of Product |

United States |

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure

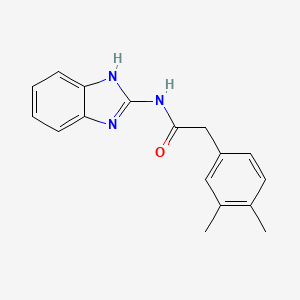

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole ring fused with a 3,4-dimethylphenyl group and an acetamide functional group, contributing to its unique pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of benzimidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains have been reported. For instance:

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 1.27 - 2.65 | Gram-positive and Gram-negative bacteria, fungi |

The compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation:

| Cell Line | IC50 (µM) | Comparison to Standard Drug |

|---|---|---|

| HCT116 (colon cancer) | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |

| MCF7 (breast cancer) | 4.53 | More potent than 5-FU |

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Neuroprotective Effects

Recent studies have indicated that this compound possesses neuroprotective properties. It was found to mitigate oxidative stress and neuroinflammation in models of neurodegeneration. Key findings include:

- Reduction in oxidative stress markers : Treatment with the compound decreased levels of reactive oxygen species (ROS).

- Inhibition of pro-inflammatory cytokines : The compound significantly reduced the expression of TNF-α and COX-2 in neuronal cells exposed to neurotoxic agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- DNA Topoisomerase Inhibition : Similar compounds have been shown to interfere with DNA topoisomerases, enzymes critical for DNA replication and transcription .

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage in neuronal cells .

- Receptor Interactions : Docking studies suggest that this compound may interact with various receptors involved in cellular signaling pathways relevant to cancer and inflammation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including N-(1H-benzimidazol-2-yl)-2-(3,4-dimethylphenyl)acetamide, exhibit significant antimicrobial properties. A study reported the synthesis and evaluation of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The compound demonstrated notable Minimum Inhibitory Concentrations (MICs), indicating its potential as an antimicrobial agent .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 1.27 - 2.65 | Gram-positive and Gram-negative bacteria |

Anticancer Properties

The anticancer potential of this compound has also been explored. In various studies, benzimidazole derivatives were assessed for their efficacy against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting a promising avenue for cancer treatment .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 4.53 - 9.99 | HCT116 |

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. Specifically, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in purine synthesis pathways targeted by various antimicrobial agents . Moreover, studies have evaluated its inhibitory potential against acetylcholinesterase and α-glucosidase, suggesting implications for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Dihydrofolate Reductase | Antimicrobial target | |

| Acetylcholinesterase | Neuroprotective agent | |

| α-Glucosidase | Antidiabetic agent |

Synthesis and Characterization

The synthesis of this compound has been documented with detailed methodologies including characterization techniques such as IR, NMR, and MS . These studies provide a foundation for understanding the structure-activity relationship (SAR) of this compound.

Clinical Implications

The potential clinical applications extend to pain management due to its interaction with TRPV1 receptors involved in nociception. Compounds similar to this compound have been proposed for treating acute and chronic pain disorders .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Findings from Comparative Studies

Heterocyclic Core Influence

- Benzimidazole vs. Thiazole : The benzimidazole core (as in the target compound) is associated with broader anticancer activity due to DNA intercalation or kinase inhibition . In contrast, thiazole-containing analogues (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit stronger antimicrobial activity, likely due to enhanced hydrogen bonding with bacterial targets .

Substituent Effects

- 3,4-Dimethylphenyl vs. 3,4-Dichlorophenyl : Methyl groups enhance lipophilicity, favoring cell membrane penetration, while chloro substituents increase electrophilicity, improving target binding but raising toxicity risks .

- Diethylamino and Chloro Groups: Aliphatic derivatives like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (lidocaine analog) act as local anesthetics by blocking sodium channels , whereas chloroacetamides (e.g., alachlor analogs) function as herbicides by inhibiting fatty acid synthesis .

Functional Group Modifications

- Thioacetamide vs. Acetamide : highlights that substituting the acetamide’s oxygen with sulfur (thioacetamide) reduces anticancer efficacy but improves antifungal activity, likely due to altered redox properties .

- Methoxy and Methylthio Groups : Methoxy groups (e.g., in ’s complex) enhance solubility but may reduce CNS penetration, whereas methylthio groups () increase metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.